N-(prop-2-en-1-yl)cyclopropanamine
Description
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-prop-2-enylcyclopropanamine |
InChI |
InChI=1S/C6H11N/c1-2-5-7-6-3-4-6/h2,6-7H,1,3-5H2 |
InChI Key |
DSZJHTGYRGFVKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1CC1 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Cyclopropanamine
One straightforward approach involves direct alkylation of cyclopropanamine with allyl halides or allyl derivatives under controlled conditions. This method typically uses:
- Reagents: Cyclopropanamine and allyl bromide or allyl chloride.
- Conditions: Base-mediated nucleophilic substitution in polar aprotic solvents.
- Mechanism: Nucleophilic substitution at the allylic carbon with the amine nitrogen as the nucleophile.
This method is simple but may require careful control to avoid over-alkylation or polymerization of the allyl group.
Cyclopropanation of Allylamines or Allyl Precursors
Another synthetic strategy involves constructing the cyclopropane ring onto an allylamine precursor:
- Starting materials: Allylamine derivatives or allyl-substituted precursors.
- Cyclopropanation reagents: Commonly used reagents include diazomethane, trimethylsulfoxonium iodide with base (NaH or NaOH), or metal-catalyzed carbene sources.
- Catalysts: Palladium or ruthenium catalysts are sometimes employed for stereoselective cyclopropanation.
- Outcome: Formation of the cyclopropane ring adjacent to the nitrogen, yielding N-(prop-2-en-1-yl)cyclopropanamine or its derivatives.
This approach allows for stereochemical control and functional group tolerance.
Reduction of Nitrocyclopropane Intermediates
A more complex route involves:
- Synthesis of nitro-substituted cyclopropane intermediates via intramolecular Mitsunobu reactions or other cyclization techniques.
- Subsequent reduction of the nitro group to an amine using zinc dust or catalytic hydrogenation with palladium catalysts.
- Final functionalization to introduce the allyl group on the nitrogen.
This method is useful for preparing enantiomerically enriched amines and can provide high stereoselectivity.
Curtius Rearrangement and Azide Chemistry
Some synthetic pathways use carboxylic acid derivatives of cyclopropane, which are converted to acyl azides and then rearranged via Curtius rearrangement to yield the corresponding amines:
- Steps:
- Preparation of cyclopropanecarboxylic acid derivatives.
- Conversion to acyl chlorides and then to acyl azides.
- Curtius rearrangement to isocyanates followed by hydrolysis to amines.
- Advantages: This method can be used to prepare nitrogen-substituted cyclopropanes with high purity.
- Disadvantages: Use of hazardous reagents like sodium azide and potential explosive intermediates.
Representative Detailed Synthetic Example
A well-documented synthetic route for a closely related compound, 2-(3,4-difluorophenyl)cyclopropanamine (CPA), which shares structural similarities with this compound, provides valuable insights:
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of α,β-unsaturated precursor | 3,4-Difluorobenzaldehyde + acetonitrile + base (KOH or BuLi), 80°C | (E)-3-(3,4-difluorophenyl)acrylonitrile |
| 2 | Cyclopropanation | Trimethylsulfoxonium iodide + NaH or NaOH in DMSO | Cyclopropane derivative (racemic or enantiomerically enriched) |
| 3 | Hydrolysis | LiOH or acid/base hydrolysis | Cyclopropanecarboxylic acid |
| 4 | Conversion to hydrazide | SOCl2 + hydrazine in toluene or alcohol solvent | Cyclopropanecarbohydrazide |
| 5 | Formation of azide | NaNO2 in acidic media (AcOH) | Cyclopropanecarbonyl azide |
| 6 | Rearrangement and amine formation | Heating in aprotic solvent (toluene), hydrolysis with HCl | Cyclopropanamine hydrochloride salt |
This method avoids explosive sodium azide and hazardous diphenylphosphoryl azide, offering a safer industrial process with good yields and enantiomeric purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Industrial Applicability |
|---|---|---|---|
| Direct Alkylation | Simple, straightforward | Risk of over-alkylation, side reactions | Suitable for small scale, limited control |
| Cyclopropanation of Allyl Precursors | Stereocontrol, functional group tolerance | Requires metal catalysts, multiple steps | Good for stereoselective synthesis |
| Nitrocyclopropane Reduction | High stereoselectivity, enantiomeric enrichment | Multi-step, uses hazardous materials | Moderate, needs careful handling |
| Curtius Rearrangement | High purity amines, established protocols | Uses hazardous azides, explosive intermediates | Limited due to safety concerns |
| Hydrazide-Azide Route (Improved) | Safer reagents, scalable, crystalline intermediates | Multi-step, requires careful control | High, preferred for industrial synthesis |
Key Notes and Research Findings
The hydrazide-azide synthetic route represents a significant advancement in the preparation of nitrogen-substituted cyclopropanes, including this compound analogs, due to its safer reagents and industrial scalability.
The use of trimethylsulfoxonium iodide for cyclopropanation is a mild and effective method to construct the cyclopropane ring with good yields and stereochemical control.
Direct alkylation methods are less favored for large scale synthesis due to side reactions and difficulty in controlling selectivity.
Reduction of nitrocyclopropane intermediates using zinc dust or catalytic hydrogenation is a reliable method to obtain the amine functionality, though it requires handling of potentially hazardous intermediates.
Curtius rearrangement remains a classic approach but is less preferred industrially due to safety and environmental concerns.
Summary Table of Preparation Methods for this compound
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield & Purity | Safety & Environmental Notes |
|---|---|---|---|---|---|
| Direct Alkylation | Cyclopropanamine | Allyl halides, base | N-alkylation | Moderate, risk of side products | Simple but risk of over-alkylation |
| Cyclopropanation of Allyl Precursors | Allylamines or allyl esters | Trimethylsulfoxonium iodide, NaH | Cyclopropanation | Good stereoselectivity | Requires strong bases, metal catalysts |
| Nitrocyclopropane Route | Nitroalcohols or nitroalkenes | Triphenylphosphine, diethyl azodicarboxylate | Mitsunobu cyclization + reduction | High stereoselectivity | Multi-step, hazardous reagents |
| Curtius Rearrangement | Cyclopropanecarboxylic acid derivatives | SOCl2, NaN3 | Rearrangement to amine | High purity | Uses explosive azides, safety concerns |
| Hydrazide-Azide Improved Route | Cyclopropanecarboxylic acid esters | SOCl2, hydrazine, NaNO2 | Hydrazide formation, azide conversion | High yield, crystalline intermediates | Safer, scalable, industrially preferred |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(prop-2-en-1-yl)cyclopropanamine can undergo oxidation reactions to form corresponding oxides or amides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form N-(prop-2-en-1-yl)cyclopropylamine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the allyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides or amides.
Reduction: N-(prop-2-en-1-yl)cyclopropylamine.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(prop-2-en-1-yl)cyclopropanamine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(prop-2-en-1-yl)cyclopropanamine depends on its specific application. In chemical reactions, its reactivity is influenced by the strain in the cyclopropane ring and the electron-donating properties of the allyl group. These features make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| N-(prop-2-en-1-yl)cyclopropanamine | C₆H₁₁N | Primary amine, cyclopropane, allyl | 97.16 (base) | Allyl-substituted cyclopropanamine |
| Triallylamine (N,N-diallylprop-2-en-1-amine) | C₉H₁₅N | Tertiary amine, three allyl groups | 137.22 | Three allyl groups attached to nitrogen |
| N-(5-chloro-2-isopropylbenzyl)cyclopropanamine | C₁₄H₁₈ClN | Cyclopropanamine, benzyl, chloro, isopropyl | 235.75 | Aromatic substituents on benzyl group |
| 5-MeO-DALT (N,N-diallyl-5-methoxytryptamine) | C₁₇H₂₂N₂O | Tryptamine, methoxy, indole, diallyl | 270.37 | Indole ring with methoxy and allyl groups |
| Prop-2-en-1-yl N-phenylcarbamate | C₁₀H₁₁NO₂ | Carbamate ester, allyl, phenyl | 177.20 | Carbamate group linking allyl and phenyl |
Reactivity and Stability
- This compound : The cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions or nucleophilic substitutions. The primary amine allows for hydrogen bonding and coordination with metals .
- Triallylamine: As a tertiary amine, it is less basic than primary amines but more lipophilic.
- 5-MeO-DALT : The indole and methoxy groups stabilize the molecule through aromaticity and electron-donating effects, directing its activity toward serotonin receptors .
Pharmacological and Toxicological Profiles
- This compound: Limited toxicity data, but primary amines generally require careful handling due to irritancy .
- 5-MeO-DALT : Psychoactive effects reported in user forums, though formal toxicological studies are lacking .
- N-phenylcarbamate derivatives: Known for acute toxicity in insects, but human toxicity requires protective equipment during handling .
Key Differentiators
Structural Complexity : this compound is simpler than 5-MeO-DALT or benzyl-substituted derivatives, limiting its direct pharmacological activity but enhancing versatility in synthesis .
Applications : Unlike carbamates (e.g., Prop-2-en-1-yl N-phenylcarbamate), the user’s compound lacks ester functionalities, directing it toward amine-specific reactions .
Biological Activity
N-(prop-2-en-1-yl)cyclopropanamine is an organic compound characterized by its unique cyclopropane structure and prop-2-en-1-yl substitution. This compound has garnered attention in various biological studies due to its potential therapeutic applications and diverse biological activities. This article delves into the biological activity of this compound, summarizing key findings from research studies, its mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
Molecular Formula: C₆H₉N
Molecular Weight: 97.14 g/mol
SMILES: C=CCNC1CC1
InChIKey: DSZJHTGYRGFVKI-UHFFFAOYSA-N
The compound's structure consists of a cyclopropane ring attached to an amine group and a prop-2-en-1-yl side chain, which contributes to its reactivity and biological properties.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition: The compound has been shown to inhibit various enzymes, which can lead to significant biological effects, including anticancer and anti-inflammatory activities.
- Receptor Modulation: It can modulate receptor functions, impacting cellular signaling pathways.
- Photosensitization: The compound acts as a photosensitizer in specific reactions, contributing to its potential in photodynamic therapy.
Biological Activities
The biological activities of this compound and its derivatives include:
- Anticancer Activity: Research indicates that derivatives of this compound can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antiulcer Properties: The compound has shown effectiveness in reducing gastric hypersecretion, suggesting potential applications in treating ulcers.
- Collagenase Inhibition: It exhibits activity against collagenase, which is relevant for conditions involving connective tissue degradation.
Case Studies
-
Antiviral Activity:
A study demonstrated that certain analogs of this compound exhibited antiviral properties against alphaviruses by inhibiting the nsP2 cysteine protease. This highlights the compound's potential as a therapeutic agent in viral infections . -
Structure-Activity Relationships:
Investigations into the structure-activity relationships (SAR) of related compounds have shown that modifications to the cyclopropane structure can enhance or diminish biological activity. For example, the introduction of different substituents on the cyclopropane ring has been linked to varying degrees of enzyme inhibition and cytotoxicity against cancer cells .
Data Table: Biological Activity Summary
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its molecular structure. However, detailed studies on its metabolism, bioavailability, and excretion are essential for understanding its therapeutic potential fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
